molecular formula C26H22Cl2N2OS B331863 5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

Cat. No.: B331863
M. Wt: 481.4 g/mol
InChI Key: SDDHXCCPRHCBIR-LADBVJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2,6-dichlorobenzaldehyde with 3,4-dimethylaniline and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential antimicrobial and anticancer properties make it a candidate for drug development. Studies on its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound’s anti-inflammatory and anticancer activities suggest potential applications in medicine. It could be developed into new pharmaceuticals for the treatment of various diseases.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties could also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects could be mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene groups exhibit diverse biological activities, including antimicrobial and anticancer effects.

    Dimethylphenyl Derivatives: These compounds are characterized by the presence of dimethylphenyl groups, which can influence their chemical and biological properties.

Uniqueness

The uniqueness of 5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific combination of structural features. The presence of dichlorobenzylidene, dimethylphenyl, and thiazolidinone moieties imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable subject for further study and application.

Properties

Molecular Formula

C26H22Cl2N2OS

Molecular Weight

481.4 g/mol

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22Cl2N2OS/c1-15-8-10-19(12-17(15)3)29-26-30(20-11-9-16(2)18(4)13-20)25(31)24(32-26)14-21-22(27)6-5-7-23(21)28/h5-14H,1-4H3/b24-14-,29-26?

InChI Key

SDDHXCCPRHCBIR-LADBVJPCSA-N

SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)Cl)S2)C4=CC(=C(C=C4)C)C)C

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/S2)C4=CC(=C(C=C4)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)Cl)S2)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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